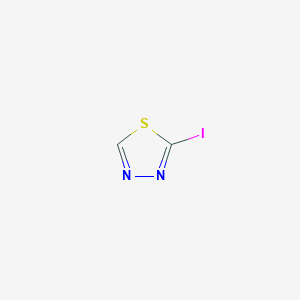

2-Iodo-1,3,4-thiadiazole

Beschreibung

Significance of Heterocyclic Scaffolds in Medicinal and Agricultural Chemistry

Heterocyclic structures are a cornerstone of medicinal chemistry, appearing in a vast number of pharmaceuticals. rasayanjournal.co.in Their prevalence stems from their ability to interact with biological targets with high specificity. In agriculture, these compounds have been developed as effective herbicides and bactericides. nih.gov

Overview of 1,3,4-Thiadiazole (B1197879) Ring System as a Privileged Structure

The 1,3,4-thiadiazole nucleus is a five-membered aromatic ring containing one sulfur atom and two nitrogen atoms. nih.gov This arrangement confers a high degree of in vivo stability and often results in low toxicity for humans and other higher vertebrates. gavinpublishers.comnih.gov Its derivatives have shown a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties. rasayanjournal.co.inscispace.commdpi.com The versatility of the 1,3,4-thiadiazole scaffold makes it a focal point for the design of novel therapeutic agents. nih.gov

Role of Halogenation, Specifically Iodination, in Modulating Thiadiazole Reactivity and Bioactivity

The introduction of halogen atoms, particularly iodine, into the 1,3,4-thiadiazole ring can significantly alter its chemical reactivity and biological profile. Halogenated 1,3,4-thiadiazoles are valuable intermediates in organic synthesis because the halogen atom can be readily displaced by nucleophiles, allowing for the creation of a wide array of derivatives. nih.gov Iodinated heterocycles, in particular, are important precursors in pharmaceutical chemistry. iau.ir For instance, electrophilic substitution reactions on imidazo[2,1-b]-1,3,4-thiadiazole systems have been shown to occur at the 5-position, leading to the formation of bromo and iodo derivatives. mdpi.com

The synthesis of 2-iodo-1,3,4-thiadiazoles can be achieved through methods like the diazotization of 2-amino-1,3,4-thiadiazoles. clockss.org Various reagents and conditions have been explored for the iodination of aromatic and heterocyclic compounds, including the use of molecular iodine in the presence of an oxidizing agent. iau.irnih.gov

Research Scope and Focus on 2-Iodo-1,3,4-thiadiazole and its Functionalized Congeners

This article will focus specifically on the chemical compound this compound and its functionalized derivatives. The aim is to provide a detailed overview of its synthesis, reactivity, and the research findings related to its potential applications. The discussion will be centered on the chemical properties and synthetic utility of this compound and its analogs.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-iodo-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HIN2S/c3-2-5-4-1-6-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSGDHZFVJANQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(S1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HIN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592626 | |

| Record name | 2-Iodo-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332133-91-2 | |

| Record name | 2-Iodo-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodo-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Iodo 1,3,4 Thiadiazole and Its Derivatives

Direct Iodination Strategies

Direct iodination involves the substitution of a hydrogen atom on the 1,3,4-thiadiazole (B1197879) ring with an iodine atom. The feasibility of this approach is heavily influenced by the electronic nature of the heterocyclic ring.

Electrophilic Iodination of 1,3,4-Thiadiazoles

The 1,3,4-thiadiazole ring is an electron-deficient aromatic system. chemicalbook.com This deficiency, caused by the inductive effects of the nitrogen and sulfur heteroatoms, renders the carbon atoms at the 2- and 5-positions generally inert toward standard electrophilic substitution reactions such as halogenation, nitration, or sulfonation. chemicalbook.combu.edu.egresearchgate.net

However, electrophilic substitution can be achieved if the ring is sufficiently activated by the presence of a strong electron-donating group. For instance, 2-amino-substituted 1,3,4-thiadiazoles have been shown to react with bromine in acetic acid to yield the corresponding 5-bromo derivatives. bu.edu.eg This indicates that substrates bearing activating groups, such as amino or hydroxyl moieties, are necessary for direct electrophilic iodination to proceed, though this route is less common than other synthetic strategies.

Iodination utilizing Iodine Monochloride (ICl) in Synthesis of 5-Iodo Derivatives

The use of iodine monochloride (ICl) as an iodinating agent for the synthesis of 5-iodo-1,3,4-thiadiazole derivatives is not a widely documented method in scientific literature. While ICl is a potent electrophilic iodine source, specific applications for the direct iodination of the 1,3,4-thiadiazole core are not prominently reported.

Diazotization-Based Routes to 2-Halo-1,3,4-thiadiazoles

A more prevalent and effective strategy for synthesizing 2-iodo-1,3,4-thiadiazoles involves the conversion of a 2-amino group into a diazonium salt, which is subsequently displaced by iodide. This pathway is a variation of the classic Sandmeyer reaction. wikipedia.org

Preparation of 2-Iodo-1,3,4-thiadiazoles via Diazotization of 2-Amino-1,3,4-thiadiazoles

This method utilizes readily available 2-amino-1,3,4-thiadiazole (B1665364) or its derivatives as starting materials. The synthesis proceeds in two main steps:

Diazotization : The primary amino group is treated with a nitrosating agent, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., H₂SO₄, HCl), at low temperatures (0–5 °C) to form a diazonium salt intermediate. researchgate.netorganic-chemistry.org

Iodide Displacement : The resulting diazonium salt is then treated with a source of iodide ions, most commonly an aqueous solution of potassium iodide (KI). The diazonium group (–N₂⁺) is an excellent leaving group and is readily displaced by the iodide nucleophile to yield the 2-iodo-1,3,4-thiadiazole product. organic-chemistry.orgreddit.com

This sequence provides a reliable route to iodo-substituted thiadiazoles, as exemplified by the conversion of other aromatic and heteroaromatic amines to their corresponding iodides. organic-chemistry.org

Table 1: Representative Diazotization-Iodination Reaction

| Starting Material | Reagents | Product |

| 2-Amino-5-R-1,3,4-thiadiazole | 1. NaNO₂, H₂SO₄, 0°C2. KI | 2-Iodo-5-R-1,3,4-thiadiazole |

Copper-Free Conditions in Halo-Thiadiazole Synthesis

A significant advantage of the diazotization-iodination reaction is that it typically proceeds without the need for a metal catalyst. While the classic Sandmeyer reactions for introducing chloride or bromide require a copper(I) salt (e.g., CuCl, CuBr), the corresponding iodination reaction does not. wikipedia.orgorganic-chemistry.org The iodide ion is a sufficiently powerful nucleophile to react with the diazonium salt without catalytic activation. stackexchange.com

This copper-free approach is synthetically valuable as it simplifies the purification process and avoids the environmental concerns associated with heavy metal waste. researchgate.net The method is robust and has been applied to a wide range of aromatic and heteroaromatic amines for the synthesis of aryl and heteroaryl iodides. researchgate.net

Iodine-Mediated Cyclization and Annulation Reactions

In contrast to methods that add iodine to a pre-existing ring, molecular iodine (I₂) can be employed as a key reagent to construct the 1,3,4-thiadiazole ring itself. In these reactions, iodine acts as a mild and efficient oxidizing agent to facilitate intramolecular cyclization.

A prominent example is the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles from aldehydes and thiosemicarbazide. organic-chemistry.orgorganic-chemistry.orgnih.gov The process involves the initial condensation of an aldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes an iodine-mediated oxidative cyclization, where an intramolecular C–S bond is formed, leading to the stable aromatic thiadiazole ring. organic-chemistry.orgsci-hub.ru This transition-metal-free method is compatible with a wide variety of aromatic, aliphatic, and cinnamic aldehydes. organic-chemistry.orgnih.gov

Table 2: Iodine-Mediated Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles

| Entry | Aldehyde (ArCHO) | Yield (%) |

| 1 | Benzaldehyde | 92 |

| 2 | 4-Methylbenzaldehyde | 95 |

| 3 | 4-Methoxybenzaldehyde | 94 |

| 4 | 4-Chlorobenzaldehyde | 91 |

| 5 | 4-Nitrobenzaldehyde | 85 |

| 6 | 2-Naphthaldehyde | 89 |

| Data sourced from J. Org. Chem., 2015, 80, 1018-1024. organic-chemistry.org |

Furthermore, iodine can promote annulation reactions to build fused heterocyclic systems. For instance, two classes of heteroarene-fused nih.govacs.orgfrontiersin.orgthiadiazoles have been synthesized through the iodine-mediated [3+2] oxidative cyclization of 2-aminoheteroarenes with isothiocyanates. acs.orgnih.gov This strategy involves a regioselective C–N bond formation followed by an intramolecular oxidative N–S bond formation, demonstrating the utility of iodine in constructing complex, fused thiadiazole derivatives. acs.orgnih.gov

One-Pot Three-Component Strategies for Indolyl-1,3,4-thiadiazole Amines using Iodine

A highly efficient, metal-free, one-pot, three-component strategy has been developed for the synthesis of indolyl-1,3,4-thiadiazole amines, utilizing molecular iodine as a mediator. rsc.orgnih.gov This method involves the reaction of indole-3-carboxaldehyde, tosylhydrazine, and ammonium thiocyanate, which serves as a non-toxic sulfur source. rsc.orgnih.govconsensus.app The protocol is noted for its use of readily available substrates, relatively short reaction times, and broad substrate scope. rsc.orgnih.gov The reaction proceeds under metal-free conditions, enhancing its appeal from an environmental and cost perspective. rsc.orgnih.gov

The general reaction scheme involves the initial formation of a hydrazone from indole-3-carboxaldehyde and tosylhydrazine. The subsequent iodine-mediated step facilitates the cyclization with the thiocyanate source to form the desired 5-(1H-indol-3-yl)-1,3,4-thiadiazol-2-amine derivatives. Further functionalization, such as benzylation, can also be incorporated into the process, demonstrating the versatility of this approach. rsc.org

Table 1: Examples of Iodine-Mediated Synthesis of Indolyl-1,3,4-thiadiazole Amines

| Indole-3-carboxaldehyde Derivative | Reagents | Product | Yield (%) |

|---|---|---|---|

| Indole-3-carboxaldehyde | Tosylhydrazine, NH4SCN, I2 | 5-(1H-indol-3-yl)-1,3,4-thiadiazol-2-amine | High |

| 5-Bromoindole-3-carboxaldehyde | Tosylhydrazine, NH4SCN, I2 | 5-(5-Bromo-1H-indol-3-yl)-1,3,4-thiadiazol-2-amine | High |

Note: Yields are reported as "High" based on the qualitative description in the source. Specific percentages were not provided.

Iodine-Catalyzed Glycosylation and Iodination for N-Glycosides of 2-Amino-1,3,4-thiadiazoles

Molecular iodine is employed as a catalyst for the synthesis of N-glycosides of 2-amino-1,3,4-thiadiazole derivatives through a process that involves simultaneous glycosylation and iodination. nih.govscilit.com This method utilizes differently protected glycals as the sugar source. The reaction proceeds under mild conditions with a double molar excess of molecular iodine, leading to the addition of the 2-amino-1,3,4-thiadiazole to the glycal's double bond, with concurrent iodination. nih.govscilit.com

This approach is advantageous due to its simplicity and the low cost of iodine as a catalyst. nih.govscilit.com The process yields the corresponding N-glycoside derivatives with good yields and anomeric selectivity. nih.govscilit.com The stereoselectivity of the reaction can be influenced by the structure of the protecting groups on the glycal. nih.gov For instance, the reaction of L-rhamnal with 2-amino-1,3,4-thiadiazole derivatives in the presence of iodine leads to the formation of 2-deoxy-2-iodo-N-glycosides. nih.govresearchgate.net

P(NMe2)3-Mediated Annulation with Iodine-Derived Intermediates

A method for synthesizing 2-imino-1,3,4-thiadiazoles involves a tris(dimethylamino)phosphine (P(NMe2)3)-mediated annulation reaction. nih.gov This process uses N-acyldiazenes as key intermediates, which are generated in situ from the oxidation of hydrazides by iodine. nih.gov The crude N-acyldiazenes then react with various isothiocyanates in the presence of P(NMe2)3 to yield the 2-imino-1,3,4-thiadiazole ring system. nih.gov This sequential one-pot procedure, combining oxidation and annulation, provides an efficient route to these thiadiazole derivatives. nih.gov

General Synthetic Approaches to Substituted 1,3,4-Thiadiazoles Relevant to 2-Iodo Derivatives

Cyclization of Thiosemicarbazides with Carboxylic Acids or Derivatives

A prevalent and versatile method for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles is the cyclization of thiosemicarbazides or their derivatives with carboxylic acids or their corresponding derivatives (such as acid chlorides or esters). sbq.org.brjocpr.comnih.gov This reaction typically requires a dehydrating agent to facilitate the ring closure. sbq.org.brnih.gov Commonly used cyclizing agents include phosphorus oxychloride (POCl3), concentrated sulfuric acid (H2SO4), polyphosphoric acid (PPA), and methanesulfonic acid. sbq.org.brjocpr.comnih.govbu.edu.eg

The mechanism initiates with a nucleophilic attack by the nitrogen of the thiosemicarbazide on the carbonyl carbon of the carboxylic acid, followed by dehydration to form an intermediate. sbq.org.br A subsequent intramolecular attack by the sulfur atom on the carbonyl group leads to cyclization, and a final dehydration step yields the aromatic 1,3,4-thiadiazole ring. sbq.org.br This method is widely used to produce 2-amino-5-substituted-1,3,4-thiadiazoles, which are key precursors for further functionalization, including iodination. mdpi.com For instance, reacting various aromatic carboxylic acids with thiosemicarbazide in the presence of POCl3 is a standard procedure to obtain 5-aryl-1,3,4-thiadiazol-2-amines. jocpr.commdpi.com

Table 2: Common Reagents for Thiosemicarbazide Cyclization

| Starting Materials | Cyclizing/Dehydrating Agent | Product Type |

|---|---|---|

| Thiosemicarbazide + Carboxylic Acid | Phosphorus Oxychloride (POCl3) | 2-Amino-5-substituted-1,3,4-thiadiazole |

| Thiosemicarbazide + Carboxylic Acid | Sulfuric Acid (H2SO4) | 2-Amino-5-substituted-1,3,4-thiadiazole |

| Thiosemicarbazide + Carboxylic Acid | Polyphosphoric Acid (PPA) | 2-Amino-5-substituted-1,3,4-thiadiazole |

Routes Involving N-Acyldiazenes

N-Acyldiazenes serve as reactive intermediates in the synthesis of 1,3,4-thiadiazole heterocycles. nih.gov These intermediates are typically generated through the oxidation of hydrazides, with iodine being a suitable oxidant. nih.gov Once formed, the N-acyldiazene can undergo a P(NMe2)3-mediated annulation reaction with an isothiocyanate. This reaction constructs the 1,3,4-thiadiazole ring, resulting in 2-imino-1,3,4-thiadiazole derivatives. nih.gov

Synthesis of Fused Thiadiazole Systems (e.g., Imidazo[2,1-b]-1,3,4-thiadiazoles)

Fused heterocyclic systems containing the 1,3,4-thiadiazole ring, such as imidazo[2,1-b]-1,3,4-thiadiazoles, are of significant interest. A common synthetic route to this fused system involves the reaction of 2-amino-5-substituted-1,3,4-thiadiazoles with α-haloketones, like phenacyl bromides or p-substituted phenacyl bromides. nih.govresearchgate.net The reaction is typically carried out in a suitable solvent such as boiling dry ethanol. nih.gov

The mechanism proceeds through the initial formation of an iminothiadiazole intermediate, which then undergoes a dehydrative cyclization to furnish the final fused imidazo[2,1-b]-1,3,4-thiadiazole structure. nih.gov These fused ring systems can undergo further electrophilic substitution reactions. nih.gov For example, iodination of 6-aryl-2-(2-aryl-2H-1,2,3-triazol-4-yl)imidazo[2,1-b]-1,3,4-thiadiazoles can be achieved using iodine monochloride, which typically results in substitution at the 5-position of the imidazo[2,1-b]-1,3,4-thiadiazole core. nih.gov

Chemical Reactivity and Derivatization Strategies of 2 Iodo 1,3,4 Thiadiazole

Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position

The 1,3,4-thiadiazole (B1197879) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the carbon atoms of the ring susceptible to nucleophilic attack. The iodine atom at the C-2 position serves as an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions.

Displacement of the Iodine Atom by Various Nucleophiles

The carbon-iodine bond at the C-2 position of 2-iodo-1,3,4-thiadiazole is readily cleaved by a variety of nucleophiles. This reactivity allows for the introduction of a wide range of functional groups onto the thiadiazole core. Common nucleophiles employed in these reactions include amines, thiols, and alkoxides. The reaction typically proceeds under basic conditions, which serve to either generate the active nucleophile or to neutralize the hydrogen iodide formed during the reaction.

Halogenated 1,3,4-thiadiazoles are recognized as important intermediates where the halogen atom is readily displaced by nucleophiles semanticscholar.org. This high reactivity is attributed to the electron-withdrawing nature of the thiadiazole ring, which stabilizes the Meisenheimer-like intermediate formed during the nucleophilic attack.

Formation of 2-Functionalized 1,3,4-Thiadiazole Derivatives

The displacement of the iodine atom leads to the formation of a diverse array of 2-functionalized 1,3,4-thiadiazole derivatives. For instance, reaction with primary or secondary amines yields 2-amino-1,3,4-thiadiazoles, while treatment with thiols affords 2-thioether-substituted thiadiazoles. Similarly, alkoxides can be used to introduce alkoxy groups at the C-2 position. These functionalized derivatives are often of significant interest in medicinal chemistry and materials science.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions of Halogenated 1,3,4-Thiadiazoles

| Entry | Halogenated Thiadiazole | Nucleophile | Product | Reference |

|---|---|---|---|---|

| 1 | 2-Chloro-5-aryl-1,3,4-thiadiazole | Various Nucleophiles | 2,5-Disubstituted-1,3,4-thiadiazole | semanticscholar.org |

| 2 | 2-Chloro-5-(5-nitro-2-thienyl)-1,3,4-thiadiazole | Thiourea | 2-Mercapto-5-(5-nitro-2-thienyl)-1,3,4-thiadiazole | connectjournals.com |

Electrophilic Substitution on the 1,3,4-Thiadiazole Ring System

Electrophilic substitution reactions on the unsubstituted 1,3,4-thiadiazole ring are generally difficult to achieve. The electron-deficient nature of the ring deactivates it towards attack by electrophiles semanticscholar.org. However, the presence of substituents can modulate the ring's reactivity.

Reactivity at the C-5 Position

When the C-2 position is substituted, the C-5 position becomes the primary site for potential electrophilic attack. The success of such reactions often depends on the nature of the substituent at C-2. Activating groups, such as amino groups, can enhance the electron density of the ring, thereby facilitating electrophilic substitution at the C-5 position semanticscholar.org. For instance, 2-amino-substituted 1,3,4-thiadiazoles have been shown to undergo bromination at the C-5 position when treated with bromine in acetic acid semanticscholar.org.

Influence of Iodine on Ring Activation/Deactivation for Electrophilic Attack

The iodine atom at the C-2 position is an electron-withdrawing group through its inductive effect, which further deactivates the thiadiazole ring towards electrophilic attack. However, iodine can also exhibit a weak activating effect through resonance by donating its lone pair of electrons to the ring. In the context of electrophilic aromatic substitution, the inductive deactivation generally outweighs the resonance activation, making electrophilic substitution on this compound challenging.

Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound provides a versatile handle for the construction of carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond makes it an excellent substrate for these transformations, which are typically catalyzed by palladium complexes.

Prominent examples of such reactions include the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These methodologies allow for the introduction of aryl, vinyl, alkynyl, and amino moieties at the C-2 position of the thiadiazole ring, providing access to a vast chemical space of novel derivatives. The Suzuki-Miyaura coupling, for instance, has been successfully applied to a related 5-iodo-imidazo[1,2-d] semanticscholar.orgwikipedia.orgnih.govthiadiazole system, highlighting the utility of iodo-substituted thiadiazoles in this type of transformation nih.gov.

Table 2: Overview of Potential Metal-Catalyzed Cross-Coupling Reactions with this compound

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄, Base | C-C (Aryl/Vinyl) |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | C-C (Alkynyl) |

| Heck | Alkene | Pd(OAc)₂, Phosphine Ligand, Base | C-C (Alkenyl) |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Phosphine Ligand, Base | C-N |

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The electron-deficient nature of the 1,3,4-thiadiazole ring enhances the reactivity of the 2-iodo substituent in these transformations.

Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between the 2-position of the thiadiazole and various aryl or vinyl groups by coupling with a boronic acid or ester. The reaction typically employs a palladium(0) catalyst, which is generated in situ, and a base. The catalytic cycle involves oxidative addition of the palladium catalyst to the C-I bond, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. For halogenated thiadiazoles, this method allows for the selective introduction of aryl groups.

| Aryl/Vinyl Boronic Acid | Palladium Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/MeOH | Good to Excellent |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane | High |

| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | DMF | Moderate to High |

Sonogashira Coupling: The Sonogashira reaction is used to form a C(sp²)-C(sp) bond by coupling this compound with a terminal alkyne. nih.gov This reaction is co-catalyzed by palladium and copper(I) salts and requires a base, typically an amine, which also serves as the solvent. nih.govnih.gov The process is instrumental in synthesizing arylalkynes and conjugated enynes. nih.gov The reactivity of the aryl halide in Sonogashira couplings follows the order I > Br > Cl. rsc.org

| Terminal Alkyne | Palladium Catalyst | Copper(I) Co-catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine (TEA) | THF | High |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine (DIPA) | DMF | Excellent |

| Propargyl alcohol | Pd(OAc)₂ / XPhos | CuI | DBU | Acetonitrile | Good |

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the iodo-thiadiazole with an alkene to form a substituted alkene. chemmethod.com This reaction is a key method for the vinylation of aryl halides. beilstein-journals.org The mechanism involves the oxidative addition of palladium to the C-I bond, followed by alkene insertion and β-hydride elimination. chemmethod.com

| Alkene | Palladium Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Styrene | Pd(OAc)₂ | Et₃N | DMF | Good |

| n-Butyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | DMAc | High |

| Cyclohexene | PdCl₂(PPh₃)₂ | KOAc | NMP | Moderate |

Copper-Catalyzed N-Functionalization

Copper-catalyzed reactions, particularly the Ullmann condensation and Goldberg reaction, are classic methods for forming carbon-nitrogen bonds. wikipedia.org These reactions involve the coupling of an aryl halide with an amine, amide, or other nitrogen nucleophile. While palladium-based methods like the Buchwald-Hartwig amination are often preferred, copper catalysis remains a viable and sometimes advantageous alternative, especially for specific substrates.

The N-functionalization of this compound can be envisioned via an Ullmann-type C-N coupling. This would involve reacting the iodo-thiadiazole with a primary or secondary amine in the presence of a copper catalyst. Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern protocols have been developed that use catalytic amounts of soluble copper(I) salts, often in combination with a ligand such as phenanthroline or a diamine, allowing the reaction to proceed under milder conditions. beilstein-journals.orgwikipedia.orgnih.gov The reaction is typically performed in a polar, high-boiling solvent like DMF or NMP with a base to neutralize the hydrogen iodide generated. wikipedia.org

This methodology allows for the introduction of a wide range of alkylamino or arylamino substituents at the 2-position of the thiadiazole ring, providing access to a diverse library of 2-amino-1,3,4-thiadiazole (B1665364) derivatives.

Functional Group Interconversions Involving the Iodo Moiety

Beyond metal-catalyzed cross-coupling, the iodo group on the 1,3,4-thiadiazole ring can be replaced by other functional groups through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the thiadiazole ring facilitates this type of reaction by stabilizing the negatively charged intermediate (Meisenheimer complex).

The reactivity of halogens in SNAr reactions on electron-deficient heterocyclic systems typically follows the order F > Cl > Br > I. However, the C-I bond is the most readily cleaved in metal-catalyzed processes. For SNAr, strong nucleophiles are generally required to displace the iodo group. Examples of such transformations include:

Thiolation: Reaction with thiols or their corresponding thiolates (e.g., sodium thiomethoxide) can introduce a thioether linkage. Dipotassium 1,3,4-thiadiazole-2,5-bis(thiolate) has been reported as a novel sulfur-transfer agent for synthesizing disulfides from aryl halides. nih.gov

Amination: Strong nitrogen nucleophiles, such as ammonia, primary, or secondary amines, can displace the iodide, particularly under forcing conditions (high temperature and pressure). This provides a direct, though often challenging, route to 2-amino-1,3,4-thiadiazoles. Studies on related dibromo-thiadiazole systems have shown that substitution with morpholine (B109124) can occur selectively. researchgate.net

Hydroxylation: Conversion to the corresponding 2-hydroxy-1,3,4-thiadiazole (which exists in tautomeric equilibrium with the thiadiazolone form) can be achieved by reaction with strong bases like sodium or potassium hydroxide (B78521) at elevated temperatures.

These direct substitution reactions offer alternative synthetic pathways to derivatives that might be difficult to access through cross-coupling methods.

Reactivity with Diazo Derivatives

The 1,3,4-thiadiazole nucleus can be functionalized through reactions involving diazo compounds, most notably through the formation of azo dyes. This chemistry typically begins with a 2-amino-1,3,4-thiadiazole derivative, which can be prepared from this compound via the functional group interconversions described above (e.g., Ullmann condensation or SNAr).

The synthesis of azo dyes proceeds via a two-step diazotization-coupling sequence. nih.govdntb.gov.ua

Diazotization: The 2-amino-1,3,4-thiadiazole is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., HCl) at low temperatures (0–5 °C). chemmethod.com This converts the primary amino group into a highly reactive diazonium salt. This diazonium salt is a key diazo derivative intermediate.

Azo Coupling: The unstable diazonium salt is immediately reacted with an electron-rich coupling component, such as a phenol, aniline, or another activated aromatic system. nih.govrsc.orgscispace.com The diazonium ion acts as an electrophile, attacking the activated aromatic ring in an electrophilic aromatic substitution reaction to form a stable azo compound (-N=N-), which is often highly colored. scispace.com

This sequence is a cornerstone of dye chemistry and allows for the synthesis of a vast array of thiadiazole-containing azo dyes with diverse optical properties. rsc.org

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-Iodo-1,3,4-thiadiazole by providing information on the chemical environment of its nuclei.

¹H NMR Analysis of Proton Environments and Coupling Constants

The ¹H NMR spectrum of this compound is expected to be straightforward, featuring a single resonance signal. This is because the molecule possesses only one proton, which is attached to the carbon atom at the 5-position of the thiadiazole ring.

Chemical Shift : This lone proton would appear as a singlet, as there are no adjacent protons to cause spin-spin coupling. The chemical shift (δ) of this proton is anticipated to be in the downfield region, likely between 8.0 and 9.5 ppm. This significant downfield shift is attributed to the deshielding effect of the aromatic, electron-deficient 1,3,4-thiadiazole (B1197879) ring system.

Coupling Constants : As there is only one type of proton environment and no neighboring protons, no proton-proton coupling constants (J-values) would be observed.

¹³C NMR Analysis of Carbon Framework

The proton-decoupled ¹³C NMR spectrum of this compound would display two distinct signals, corresponding to the two carbon atoms of the heterocyclic ring.

C2 Carbon : The carbon atom at the 2-position, which is directly bonded to the highly electronegative iodine atom, is expected to resonate at a significantly downfield chemical shift. This is known as the "heavy atom effect." In various 1,3,4-thiadiazole derivatives, the carbon atoms of the ring typically appear in the range of 158 to 169 ppm nih.govdergipark.org.tr. The direct attachment of iodine would likely shift the C2 signal to the lower end of, or even outside, this typical range.

C5 Carbon : The carbon atom at the 5-position, bonded to the single hydrogen atom, would also be deshielded due to the aromatic nature of the ring. Its resonance is expected within the characteristic range for 1,3,4-thiadiazole ring carbons, generally observed between 158 and 165 ppm nih.gov.

Table 1: Predicted NMR Spectroscopic Data for this compound ```html

#### **4.1.3. 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry**

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure, particularly in more complex derivatives. nih.gov For this compound:

HSQC (Heteronuclear Single Quantum Coherence) : This experiment would show a direct correlation between the proton at the 5-position and the carbon to which it is attached (C5). This would definitively assign the ¹H signal to the C5 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). An HMBC spectrum would be expected to show a correlation between the H5 proton and the C2 carbon, confirming the connectivity within the thiadiazole ring.

COSY (Correlation Spectroscopy) : As there is only one proton environment, a COSY spectrum, which shows proton-proton couplings, would not provide additional structural information for this specific molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to study its structural integrity through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound. For this compound (C₂HN₂SI), HRMS would be used to confirm its exact mass, distinguishing it from any other compounds with the same nominal mass. The technique is a standard procedure for the characterization of newly synthesized heterocyclic compounds. mdpi.com

Fragmentation Pattern Analysis

In mass spectrometry, the molecular ion can break down into smaller, characteristic fragment ions. The analysis of this fragmentation pattern provides a "fingerprint" that helps to confirm the structure. The fragmentation of thiadiazole derivatives often involves the loss of small, stable molecules or radicals. nih.gov

For this compound, the following fragmentation pathways are plausible:

Loss of Iodine : A primary fragmentation step would likely be the cleavage of the C-I bond to lose an iodine radical (I•), resulting in a fragment ion [C₂HN₂S]⁺.

Ring Cleavage : The thiadiazole ring can fragment in various ways. Common fragmentation patterns for thiadiazoles include the loss of a nitrogen molecule (N₂) or cleavage to form smaller ions like [CNS]⁺. nih.gov

Loss of HCN : Another possible fragmentation could involve the elimination of a hydrogen cyanide (HCN) molecule.

**Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound**

```html

Note: Plausible m/z values are based on the most common isotopes.

Infrared (IR) Spectroscopy for Characteristic Vibrations

Infrared (IR) spectroscopy is a fundamental technique for identifying the characteristic functional groups and vibrational modes within a molecule. For 1,3,4-thiadiazole derivatives, IR spectra reveal key vibrations of the heterocyclic ring.

The formation of the 1,3,4-thiadiazole ring is typically confirmed by the presence of a strong and sharp absorption band corresponding to the C=N stretching vibration, which is generally observed in the region of 1590–1636 cm⁻¹. Another significant feature is the stretching vibration for the C-S-C linkage within the thiadiazole moiety, with bands appearing in the range of 812-854 cm⁻¹. Weaker intensity bands below 660 cm⁻¹ can also be attributed to the -C-S-C- stretching of the ring. The N-N stretching vibration within the ring has been identified in the range of 1082-1151 cm⁻¹.

For this compound, one would anticipate observing these characteristic ring vibrations. The presence of the iodine atom, a heavy halogen, would also introduce a C-I stretching vibration. This vibration is expected to occur at lower frequencies, typically in the range of 500-600 cm⁻¹, but its identification can sometimes be complicated by overlapping with other fingerprint region absorptions.

Table 1: Expected Characteristic IR Vibrational Frequencies for this compound

| Functional Group/Bond | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C=N (Thiadiazole ring) | Stretching | 1590–1636 |

| N-N (Thiadiazole ring) | Stretching | 1082–1151 |

| C-S-C (Thiadiazole ring) | Stretching | 812-854 and <660 |

| C-I | Stretching | 500-600 |

| C-H (Thiadiazole ring) | Stretching | ~3000-3100 |

Note: This table is based on characteristic frequencies for 1,3,4-thiadiazole derivatives and C-I bonds. Specific experimental values for this compound are not available.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

For the parent 1,3,4-thiadiazole ring, crystallographic studies have established it as a planar, five-membered heterocyclic system. In a study of a complex derivative, (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one, the 1,3,4-thiadiazole ring was found to be nearly planar. uni.lu The bond lengths within the ring, such as C=N, C-N, N-N, and C-S, provide insight into the electronic structure and degree of aromaticity.

A crystal structure analysis of this compound would definitively establish the planarity of the ring system with the iodo-substituent. It would also provide the precise C-I bond length, which for an iodophenyl group in a similar thiadiazole derivative was found to be 2.102(3) Å. uni.lu Furthermore, intermolecular interactions in the solid state, such as halogen bonding involving the iodine atom or π-π stacking between thiadiazole rings, could be elucidated.

Table 2: Anticipated Structural Parameters from X-ray Crystallography of this compound

| Structural Parameter | Description | Expected Value/Information |

| Molecular Geometry | 3D arrangement of atoms | Planar 1,3,4-thiadiazole ring |

| C-I Bond Length | Distance between Carbon-2 and Iodine atom | ~2.1 Å |

| Ring Bond Lengths | C=N, C-N, N-N, C-S distances | Consistent with a heteroaromatic system |

| Bond Angles | Angles within and outside the ring | Defines the molecular shape |

| Intermolecular Interactions | Non-covalent forces in the crystal lattice | Potential for halogen bonding and π-π stacking |

Note: This table presents expected parameters based on known structures of related compounds. Specific crystallographic data for this compound are not available.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This experimental data is then compared with the theoretically calculated percentages based on the compound's molecular formula to verify its purity and elemental composition.

For this compound, the molecular formula is C₂HIN₂S. The theoretical elemental composition can be calculated from the atomic weights of its constituent atoms. Experimental determination of the C, H, N, and S percentages via combustion analysis must align closely with these theoretical values to confirm the identity and purity of the synthesized compound.

Table 3: Elemental Composition of this compound (C₂HIN₂S)

| Element | Symbol | Atomic Weight ( g/mol ) | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.01 | 211.99 | 11.33% |

| Hydrogen | H | 1.01 | 211.99 | 0.48% |

| Iodine | I | 126.90 | 211.99 | 59.86% |

| Nitrogen | N | 14.01 | 211.99 | 13.22% |

| Sulfur | S | 32.07 | 211.99 | 15.13% |

Note: Successful synthesis of this compound would be confirmed if experimental elemental analysis results are within ±0.4% of the calculated theoretical values.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 1,3,4-thiadiazole (B1197879) derivatives to predict their geometric and electronic properties with high accuracy.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For the 1,3,4-thiadiazole ring, DFT studies on various derivatives have established typical bond lengths and angles. The introduction of an iodine atom at the C2 position is expected to significantly influence the geometry and electronic distribution due to its large atomic radius and electronegativity.

Electronic structure analysis focuses on the arrangement of electrons in the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability; a smaller gap generally implies higher reactivity. scielo.br

Another important aspect of electronic structure analysis is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net In a typical MEP map, red areas indicate negative electrostatic potential (electron-rich), while blue areas signify positive potential (electron-poor). researchgate.net For 2-Iodo-1,3,4-thiadiazole, the nitrogen atoms of the thiadiazole ring are expected to be electron-rich sites, while the region around the iodine and hydrogen atoms may exhibit positive potential.

Table 1: Representative DFT-Calculated Electronic Properties of Substituted 1,3,4-Thiadiazoles (Note: Data for the specific this compound is not available in the cited literature; this table presents analogous data for related derivatives to illustrate typical values.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole | -6.5 | -1.8 | 4.7 |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). It is a critical tool in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Ligand-Protein Interactions and Binding Affinity Predictions

Docking simulations place the ligand, such as a this compound derivative, into the binding site of a target protein. The simulation then calculates the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which estimates the strength of the interaction. A more negative binding energy generally indicates a more stable ligand-protein complex. uowasit.edu.iq

The analysis of the docked pose reveals specific ligand-protein interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds. The iodine atom in this compound can participate in halogen bonding, a non-covalent interaction that can contribute significantly to binding affinity and specificity. The nitrogen and sulfur atoms of the thiadiazole ring can act as hydrogen bond acceptors. nih.gov Studies on various 1,3,4-thiadiazole derivatives have shown their ability to bind to a wide range of biological targets, including enzymes like kinases, proteases, and carbonic anhydrases. mdpi.comnih.gov

Correlation with Biological Activity

The predicted binding affinities from molecular docking studies are often correlated with experimentally determined biological activities, such as IC50 values (the concentration of an inhibitor required to reduce a biological activity by 50%). A strong correlation between lower (more negative) binding energies and lower IC50 values supports the hypothesis that the compound's activity is due to the inhibition of the target protein. nih.gov For instance, docking studies on 1,3,4-thiadiazole derivatives targeting the Epidermal Growth Factor Receptor (EGFR) have shown that compounds with better binding affinities also exhibit higher anticancer activity. mdpi.com This correlation is fundamental for validating the computational model and guiding the design of more potent inhibitors.

| Compound Derivative | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Thiadiazole-A | EGFR Tyrosine Kinase | -10.8 | Met793, Leu718 |

| Thiadiazole-B | SARS-CoV-2 Mpro | -7.5 | His41, Cys145 |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Prediction of Biological Activity Based on Structural Features

QSAR models are developed by calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors quantify various aspects of the molecule's structure, including physicochemical, electronic, and topological properties. A statistical method, such as multiple linear regression, is then used to build an equation that relates these descriptors to the observed activity. nih.gov

For 1,3,4-thiadiazole derivatives, QSAR studies have shown that factors like lipophilicity (logP), molecular weight, and electronic parameters (such as the energy of molecular orbitals) are often crucial for determining their biological potency. researchgate.net A well-validated QSAR model can be used to predict the activity of new, unsynthesized compounds based solely on their chemical structure. This allows for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and experimental testing, thereby accelerating the drug discovery process. The inclusion of a halogen atom like iodine would be captured by descriptors related to size, polarizability, and hydrophobicity, which would be critical variables in a QSAR model for halo-substituted thiadiazoles. mdpi.com

CoMFA (Comparative Molecular Field Analysis)

Comparative Molecular Field Analysis (CoMFA) is a three-dimensional quantitative structure-activity relationship (3D-QSAR) technique used to correlate the 3D spatial properties of a series of molecules with their biological activities. This method is instrumental in drug design for understanding how steric (shape) and electrostatic (charge distribution) fields of a molecule influence its interaction with a biological target.

For the 1,3,4-thiadiazole class of compounds, CoMFA has been successfully applied to build predictive models for various biological activities, including antifungal and anticonvulsant properties. nih.govmdpi.com The process involves several key steps:

Structural Alignment: A set of active 1,3,4-thiadiazole derivatives (the training set) are conformationally aligned based on a common substructure.

Field Calculation: The aligned molecules are placed in a 3D grid, and at each grid point, steric and electrostatic interaction energies are calculated using a probe atom.

Statistical Correlation: Partial Least Squares (PLS) analysis is then used to derive a mathematical equation that correlates the variations in the field values with the variations in biological activity (e.g., IC₅₀ or ED values).

A statistically robust CoMFA model is typically characterized by a high cross-validated correlation coefficient (q²) and a high non-cross-validated correlation coefficient (r²). For instance, a 3D-QSAR study on novel 1,3,4-thiadiazole-thiourea compounds developed a highly predictive CoMFA model for antifungal activity against A. solani, which was then used to guide the design of new, more potent derivatives. mdpi.com

The primary output of a CoMFA study is a set of 3D contour maps. These maps visualize the regions where modifications to the molecular structure are likely to enhance or diminish activity.

Steric Contour Maps: Green contours indicate regions where bulky substituents are favored, while yellow contours show areas where steric hindrance is detrimental to activity.

Electrostatic Contour Maps: Blue contours highlight regions where positive charges increase activity, whereas red contours indicate where negative charges are preferred.

By interpreting these maps, medicinal chemists can rationally design new 1,3,4-thiadiazole derivatives with improved efficacy. mdpi.com

Table 1: Representative Statistical Parameters for a CoMFA Model of 1,3,4-Thiadiazole Derivatives This table is generated based on data from a study on antifungal agents and is for illustrative purposes.

| Parameter | Value | Description |

| q² (Cross-validated r²) | 0.753 | Indicates good internal model predictivity. |

| r² (Non-validated r²) | 0.992 | Shows a strong correlation between predicted and actual activity for the training set. |

| F-statistic | 294.200 | A high value indicating statistical significance of the model. |

| Standard Error of Estimate (S) | 0.021 | Measures the goodness of fit of the model. |

| Optimal Number of Components | 6 | The number of principal components used to build the PLS model. |

| Steric Field Contribution | 55.4% | Percentage contribution of steric properties to the model. |

| Electrostatic Field Contribution | 44.6% | Percentage contribution of electrostatic properties to the model. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In the context of 1,3,4-thiadiazole derivatives, MD simulations are crucial for validating the stability of ligand-protein complexes predicted by molecular docking and for providing a deeper understanding of the dynamic interactions at the atomic level. nih.govajgreenchem.com

When a 1,3,4-thiadiazole derivative is identified as a potential inhibitor of a protein target (e.g., an enzyme involved in cancer progression or bacterial survival), MD simulations can be performed on the docked complex. nih.gov These simulations track the trajectory of the system over a specific period, typically nanoseconds, revealing important information about the stability and binding mode of the compound. researchgate.net

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric is calculated for the protein backbone and the ligand to assess the stability of the complex. A low and stable RMSD value over the simulation time suggests that the ligand remains securely in the binding pocket and the complex is stable. researchgate.net For example, simulations of thiadiazole derivatives with the InhA protein showed stabilization of the RMSD after an initial fluctuation, indicating a stable binding mode. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different parts of the protein. It can show which amino acid residues have the most movement and how the ligand's binding affects the protein's local dynamics.

Interaction Analysis: The simulation trajectory can be analyzed to monitor specific interactions, such as hydrogen bonds and hydrophobic contacts, between the thiadiazole derivative and the protein's active site residues. This helps to confirm which interactions are most critical for stable binding. nih.gov

In a study on 1,3,4-thiadiazole derivatives synthesized from (R)-carvone, MD simulations were used to evaluate the stability of the most active compounds when docked with caspase-3 and COX-2 proteins. The results confirmed that one of the complexes was stable, suggesting the compound would likely remain within the protein's binding pocket. nih.gov

Table 2: Application of Molecular Dynamics Simulations in the Study of 1,3,4-Thiadiazole Derivatives This table summarizes findings from various research articles to illustrate the utility of MD simulations.

| Compound Class | Protein Target | Key Findings from MD Simulation |

| Thiadiazole derivatives (TDZ series) | InhA (Enoyl-Acyl Carrier Protein Reductase) | The ligand-protein complexes exhibited minimal fluctuations and stabilized RMSD values, indicating high stability throughout the simulation. researchgate.net |

| (R)-carvone based 1,3,4-thiadiazoles | Caspase-3 and COX-2 | The COX-2-ligand complex was found to be stable, suggesting the compound remains in the binding pocket. The Caspase-3 complex was less stable. nih.gov |

| Thiazolidinone-based sulfonamides | MRSA protein (PBP2a) | The protein-ligand complexes were shown to be stable with less flexibility throughout the 100 ns simulation, confirming a rigid and steady state. ajgreenchem.com |

HOMO-LUMO Energy Gap Analysis

The electronic properties of a molecule are fundamental to its reactivity and stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical concepts used to describe these properties. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. acs.org Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. acs.org

For 1,3,4-thiadiazole derivatives, these parameters are typically calculated using Density Functional Theory (DFT), often with the B3LYP functional and a suitable basis set like 6-31G(d) or 6-311++G(d,p). acs.orgresearchgate.net Such studies have revealed how structural modifications to the thiadiazole ring affect its electronic properties. For example, in a theoretical study of fluorene-1,3,4-thiadiazole oligomers, it was found that the HOMO-LUMO gap decreased significantly as the number of thiadiazole units increased, from 3.51 eV for a single unit to 2.33 eV for ten units. researchgate.netrepositorioinstitucional.mx This tuning of the energy gap is crucial for applications in organic semiconductors.

In another DFT study on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, the calculated HOMO-LUMO energy gap was 5.52 eV, indicating high stability. acs.org Analysis of the orbital distributions showed that both HOMO and LUMO were spread across the entire molecule, which is relevant for understanding intramolecular charge transfer processes. acs.organjs.edu.iq This type of analysis is vital for predicting not only the reactivity but also the potential bioactivity of these compounds, as electron transfer capabilities can be crucial for interactions with biological targets.

Table 3: Illustrative HOMO-LUMO Energy Gaps for 1,3,4-Thiadiazole Derivatives from DFT Studies This table compiles data from different computational studies to show the range of energy gaps.

| Compound/Oligomer | Calculation Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Fluorene-(1,3,4-thiadiazole)₁ | B3LYP/6-31G(d) | -5.99 | -2.48 | 3.51 |

| Fluorene-(1,3,4-thiadiazole)₅ | B3LYP/6-31G(d) | -5.55 | -2.99 | 2.56 |

| Fluorene-(1,3,4-thiadiazole)₁₀ | B3LYP/6-31G(d) | -5.36 | -3.03 | 2.33 |

| 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole | B3LYP/6-311++G(d,p) | -8.10 | -2.58 | 5.52 |

Biological Activities and Pharmacological Potential

Antimicrobial Efficacy

Derivatives of 1,3,4-thiadiazole (B1197879) are well-documented for their potent antimicrobial properties, targeting a wide range of pathogenic bacteria and fungi. The inclusion of different substituents on the thiadiazole ring plays a crucial role in determining the spectrum and potency of their antimicrobial action.

The antibacterial potential of 1,3,4-thiadiazole derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria. Studies have shown that these compounds can exhibit significant inhibitory effects against clinically relevant pathogens. For instance, certain 2,5-disubstituted 1,3,4-thiadiazole derivatives have demonstrated good antibacterial activity against Streptococcus pneumoniae, Bacillus subtilis, and Staphylococcus aureus (Gram-positive), as well as Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae (Gram-negative), with minimum inhibitory concentrations (MICs) ranging from 8 to 31.25 μg/mL. nih.gov

The nature of the substituent on the thiadiazole ring is a key determinant of antibacterial efficacy. For example, derivatives bearing a halogen on a phenyl ring attached to the thiadiazole core have been shown to increase antibacterial activity, particularly against Gram-positive bacteria. nih.gov The antibacterial activity of various 1,3,4-thiadiazole derivatives against a range of bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, has been confirmed through in-vitro studies using methods like disk diffusion. neliti.com

While specific data for 2-iodo-1,3,4-thiadiazole is not extensively available, the general activity of halo-substituted derivatives suggests that it could be a promising area for future research. The table below summarizes the antibacterial activity of some representative 1,3,4-thiadiazole derivatives.

| Compound/Derivative | Target Bacteria | Observed Activity | Reference |

| Tris-2,5-disubstituted 1,3,4-thiadiazoles | S. pneumoniae, B. subtilis, S. aureus | Good activity (MIC: 8-31.25 µg/mL) | nih.gov |

| Tris-2,5-disubstituted 1,3,4-thiadiazoles | P. aeruginosa, E. coli, K. pneumoniae | Good activity (MIC: 8-31.25 µg/mL) | nih.gov |

| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | Significant in-vitro activity | neliti.com |

| Halogen-substituted phenyl-1,3,4-thiadiazoles | Gram-positive bacteria | Increased antibacterial activity | nih.gov |

In addition to their antibacterial properties, 1,3,4-thiadiazole derivatives have shown significant promise as antifungal agents. They have been tested against a variety of fungal species, including those of clinical and agricultural importance. For example, certain derivatives have exhibited good antifungal activity against Aspergillus niger and Candida albicans. neliti.com

The substitution pattern on the thiadiazole ring also influences antifungal efficacy. Derivatives with oxygenated substituents on an attached phenyl ring have been found to impart notable antifungal activity. nih.gov Some synthesized 1,3,4-thiadiazole derivatives have shown excellent antifungal activity, in some cases comparable to standard antifungal drugs. nih.gov Research has also explored the antifungal potential of these compounds against plant-pathogenic fungi like Phytophthora infestans, Fusarium oxysporum, and various Colletotrichum species, indicating their potential use in agriculture.

The table below presents findings on the antifungal activity of various 1,3,4-thiadiazole derivatives.

| Compound/Derivative | Target Fungi | Observed Activity | Reference |

| Oxygenated phenyl-1,3,4-thiadiazole derivatives | A. niger, C. albicans | Significant activity (MIC: 32-42 µg/mL) | nih.gov |

| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives | A. niger, C. albicans | Significant in-vitro activity | neliti.com |

| Various 1,3,4-thiadiazole derivatives | Candida species | Excellent activity | nih.gov |

| Tris-2,5-disubstituted 1,3,4-thiadiazoles | Geotrichum candidum | Good activity (MIC: 8-31.25 µg/mL) | nih.gov |

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents. The 1,3,4-thiadiazole scaffold has been identified as a promising starting point for the development of new drugs to combat tuberculosis. Numerous derivatives have been synthesized and evaluated for their in vitro activity against the H37Rv strain of Mycobacterium tuberculosis.

For instance, 5-(4-chlorophenyl and 4-fluorophenyl)-1,3,4-thiadiazole 3-substituted thioureas have been identified as selective and active compounds against the M. tuberculosis H37Rv strain, with MIC values of 10.96 and 11.48 μM, respectively. nih.gov Molecular docking studies have suggested that these compounds may exert their effect by inhibiting the enzyme InhA. nih.gov While specific studies on this compound are scarce, the potent activity of other halogenated derivatives underscores the potential of this chemical class.

Anticancer / Antitumor Properties

The 1,3,4-thiadiazole ring is a prominent feature in a number of compounds developed as anticancer agents. mdpi.com These derivatives have been shown to exhibit cytotoxicity against a variety of human cancer cell lines, acting through diverse mechanisms, including the induction of apoptosis.

A wide array of 1,3,4-thiadiazole derivatives has been synthesized and tested for their antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), HeLa (cervical cancer), and SKOV-3 (ovarian cancer). bepls.commdpi.com

For example, certain 2-(phenylamino)-5-substituted-1,3,4-thiadiazole derivatives with halogen substitutions (fluoro and bromo) on the phenyl ring have demonstrated moderate antiproliferative activity against MCF-7 cells. nih.gov The introduction of halogen atoms on a benzyl (B1604629) group attached to the thiadiazole ring has been shown to improve anticancer potency against SKOV-3 cells. bepls.com The table below summarizes the cytotoxic activity of selected 1,3,4-thiadiazole derivatives.

| Compound/Derivative | Cancer Cell Line | Observed Activity (IC50/GI50) | Reference |

| Ciprofloxacin-based 1,3,4-thiadiazoles | MCF-7, SKOV-3 | Antiproliferative activity | mdpi.com |

| Honokiol-based 1,3,4-thiadiazoles | MCF-7, HCT116, HeLa | Strong cytotoxicity | bepls.com |

| 2-(halo-phenylamino)-5-substituted-1,3,4-thiadiazoles | MCF-7 | Moderate antiproliferative activity | nih.gov |

| Halogenated benzyl-1,3,4-thiadiazoles | SKOV-3 | Improved anticancer potency | bepls.com |

A key mechanism through which many anticancer agents exert their effect is the induction of programmed cell death, or apoptosis. mdpi.com Several studies have indicated that 1,3,4-thiadiazole derivatives can trigger apoptosis in cancer cells.

For instance, flow cytometric analysis of ciprofloxacin-based 1,3,4-thiadiazole derivatives revealed a cell cycle arrest in the sub-G1 phase, which is indicative of apoptosis. mdpi.com Other derivatives have been shown to induce early apoptosis and cause cell cycle arrest at the G2/M phase in MCF-7 cells. mdpi.com Further investigations into some 1,3,4-thiadiazole derivatives have confirmed their ability to induce apoptosis by demonstrating the activation of caspases 3, 8, and 9. mdpi.com These findings suggest that the pro-apoptotic activity of 1,3,4-thiadiazole derivatives is a significant contributor to their anticancer potential.

Influence on Cell Proliferation and Survival Pathways

Derivatives of the 1,3,4-thiadiazole core structure have demonstrated notable effects on cell proliferation and survival, primarily through the induction of apoptosis and interference with key signaling pathways involved in cancer progression. bepls.com Studies have shown that these compounds can exert cytotoxic effects against a variety of cancer cell lines, including those of the breast, colon, and lung. bepls.comnih.gov

The anticancer activity is often linked to the modulation of apoptosis and cell cycle dynamics. mdpi.com For instance, certain 1,3,4-thiadiazole derivatives have been shown to increase the proportion of apoptotic cells in cancer cell lines like LoVo (colon cancer) and MCF-7 (breast cancer). mdpi.com The proposed mechanisms often involve the activation of caspases, such as caspase-3 and caspase-8, and the upregulation of pro-apoptotic proteins like BAX. mdpi.com

Furthermore, these compounds can interfere with critical signaling pathways that regulate cell growth and survival, such as the PI3K/Akt and MAPK/ERK pathways. bepls.com Some derivatives also act as microtubule-destabilizing agents, binding to tubulin and disrupting microtubule assembly, which is crucial for mitosis, leading to cell cycle arrest and cell death. bepls.com The specific substitutions on the 1,3,4-thiadiazole ring play a crucial role in determining the potency and selectivity of these anticancer effects. mdpi.comnih.gov

Anti-inflammatory and Analgesic Effects

The 1,3,4-thiadiazole scaffold is a key component in the design of novel anti-inflammatory and analgesic agents. nih.gov Research has focused on developing derivatives that can effectively mitigate inflammatory responses with improved side-effect profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

A primary mechanism for the anti-inflammatory action of 1,3,4-thiadiazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins. rsc.org A significant focus of research has been on achieving selective inhibition of COX-2, the inducible isoform of the enzyme found at sites of inflammation, while sparing COX-1, which is involved in maintaining normal physiological functions. rsc.org

Several series of 1,3,4-thiadiazole derivatives have been synthesized and shown to be potent and selective COX-2 inhibitors. nih.govrsc.org For example, thiadiazole-thiazolidinone hybrids have been developed as dual inhibitors of COX-2 and 15-lipoxygenase (15-LOX), another key enzyme in inflammatory pathways. nih.govnih.gov Molecular docking studies have provided insights into how these compounds bind to the active site of the COX-2 enzyme, often interacting with key amino acid residues like Arg513 and His90, which are responsible for selectivity. rsc.org Certain derivatives bearing sulfonamide moieties have demonstrated particularly high potency and selectivity for COX-2. rsc.orgrsc.org

| Compound Series | Target Enzyme(s) | Key Findings | Reference |

|---|---|---|---|

| Thiadiazole derivatives with sulfonamide moieties | COX-2 | Demonstrated potent COX-2 inhibition with high selectivity indices compared to celecoxib (B62257). | rsc.org |

| Thiadiazole-thiazolidinone hybrids | COX-2 and 15-LOX | Acted as dual inhibitors; compound 6l showed a COX-2 IC50 of 70 nM and a 15-LOX IC50 of 11 µM. | nih.gov |

| 2,5-Diaryl-1,3,4-oxadiazoles (related scaffold) | COX-2 | Compounds with methylsulfonyl moieties showed potent and selective COX-2 inhibition (IC50 = 0.48-0.89 µM). | researchgate.net |

The anti-inflammatory potential of 1,3,4-thiadiazole derivatives has been validated in various in vivo animal models. The carrageenan-induced rat paw edema model is a standard assay used to evaluate acute anti-inflammatory activity. nih.govmdpi.com

In these studies, administration of test compounds has led to a significant reduction in paw edema, with some derivatives showing efficacy comparable or even superior to standard drugs like celecoxib and diclofenac. nih.govnih.govresearchgate.net For example, certain thiadiazole-thiazolidinone hybrids exhibited anti-inflammatory activity equivalent to or greater than celecoxib. nih.gov Similarly, some 2,6-diaryl-imidazo[2,1-b] mdpi.comnih.govnih.govthiadiazole derivatives showed better anti-inflammatory effects than diclofenac. nih.gov Importantly, many of the most potent compounds also demonstrated a good safety profile, with low ulcerogenic potential. nih.govrsc.org

Other Significant Pharmacological Activities

Beyond their anticancer and anti-inflammatory properties, 1,3,4-thiadiazole derivatives have shown promise in combating infectious diseases.

The 1,3,4-thiadiazole scaffold is a key structural component in agents developed to treat leishmaniasis, a parasitic disease. brieflands.com Various derivatives have been synthesized and evaluated for their in vitro activity against both the promastigote and amastigote forms of Leishmania major. brieflands.comresearchgate.net

Studies have revealed that modifications at the C-2 and C-5 positions of the thiadiazole ring are crucial for antileishmanial potency. brieflands.commui.ac.ir For instance, a series of 2-substituted-thio-1,3,4-thiadiazoles showed good activity against both forms of the parasite. brieflands.com The efficacy of these compounds has been demonstrated in mice infected with Leishmania amazonensis, where treatment with a mesoionic 1,3,4-thiadiazolium-2-aminide derivative resulted in significant activity comparable to the reference drug, meglumine (B1676163) antimoniate. nih.gov

| Compound Series | Leishmania Species | Activity | Reference |

|---|---|---|---|

| 2-substituted-thio-1,3,4-thiadiazoles | L. major | Showed good activity against promastigote and amastigote forms, with IC50 values <10 µM after 72h incubation. | brieflands.com |

| Mesoionic 1,3,4-thiadiazolium-2-aminide | L. amazonensis | Demonstrated significant activity in infected mice, comparable to meglumine antimoniate. | nih.gov |

The 1,3,4-thiadiazole nucleus is a privileged structure in the development of antiviral agents, with derivatives showing activity against a broad range of viruses. nih.govarkat-usa.org These compounds have been investigated for their efficacy against viruses such as Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and various plant viruses like the Tobacco Mosaic Virus (TMV). nih.govarkat-usa.orgmdpi.com

For example, certain 2-amino-1,3,4-thiadiazole (B1665364) derivatives have exhibited significant anti-HIV-1 activity. nih.gov A new family of 1,3,4-thiadiazole derivatives was designed as inhibitors of the human ATPase/RNA helicase DDX3X, a host protein essential for the replication of HIV-1 and other viruses. mdpi.com One compound from this series showed promising anti-HIV-1 activity with an IC50 value of 3.9 µM and a high selectivity index. mdpi.com Other derivatives have demonstrated activity against HSV-1, Sindbis virus, and Coxsackie virus B4. nih.gov Additionally, novel 1,3,4-thiadiazole derivatives have been synthesized that show excellent protective activity against TMV in plants, with some compounds being more effective than the commercial agent ningnanmycin (B12329754). mdpi.com

Anticonvulsant Activity

Derivatives of 1,3,4-thiadiazole have demonstrated notable potential as anticonvulsant agents, a property attributed to their ability to modulate neuronal excitability. nih.govnih.gov Research has shown that these compounds can be effective in various preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. nih.govnih.gov

One of the key mechanisms of action for the anticonvulsant effects of 1,3,4-thiadiazole derivatives is believed to be the enhancement of GABAergic inhibition. By interacting with the GABAa receptor, these compounds can facilitate the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal firing.

Structure-activity relationship (SAR) studies have provided valuable insights into the structural requirements for potent anticonvulsant activity. For instance, the presence of specific substituents on the thiadiazole ring has been shown to significantly influence efficacy. It has been observed that compounds bearing an amino-substituted group tend to exhibit anticonvulsant properties, whereas those with mercapto or methyl sulfone substitutions may be inactive or even proconvulsant. nih.govnih.gov Furthermore, the incorporation of a halogen atom, such as chlorine, on an associated phenyl ring can enhance the anticonvulsant profile. nih.gov

Several studies have highlighted the promise of specific 1,3,4-thiadiazole derivatives. For example, 2-(aminomethyl)-5-(2-biphenylyl)-1,3,4-thiadiazole has been identified as a potent anticonvulsant in both rat and mouse models, with a pharmacological profile comparable to established antiepileptic drugs like phenytoin, phenobarbital, and carbamazepine. frontiersin.orgresearchgate.net In other research, N-(4-chlorophenyl)-N5-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine demonstrated 100% protection in the MES test at a dose of 30 mg/kg with no observed neurotoxicity. nih.gov Another noteworthy derivative, 4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiol, showed significant inhibition in both PTZ and MES tests. nih.govnih.gov

| Compound Name | Test Model | Activity |

| 2-(aminomethyl)-5-(2-biphenylyl)-1,3,4-thiadiazole | MES, scPTZ | Potent anticonvulsant activity, comparable to phenytoin, phenobarbital, and carbamazepine. frontiersin.orgresearchgate.net |

| N-(4-chlorophenyl)-N5-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine | MES | 100% protection at 30 mg/kg. nih.gov |

| 4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiol | PTZ, MES | 83% and 75% inhibition at 20 mg/kg. nih.govnih.gov |

| (E)-3-(5-{[(4-chlorophenyl)amino]methyl}-1,3,4-thiadiazol-2-yl)-2-styryl quinazoline-4(3H)-one | scPTZ, MES | High potency at 30 mg/kg within 30 minutes. nih.gov |

| 2-(diethylamino)-N-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,4-thiadiazole-2-yl acetamide | Induced Convulsions | Over 50% activity at a low dose of 30 mg/kg at 30 minutes. nih.gov |

Antidepressant and Anxiolytic Properties

The therapeutic potential of 1,3,4-thiadiazole derivatives extends to the management of psychiatric disorders, with several compounds exhibiting significant antidepressant and anxiolytic properties. ajprd.commdpi.com A notable study focused on a series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, which were synthesized and evaluated for their effects on the central nervous system. ajprd.com

The findings from this research were promising, with some of the synthesized compounds demonstrating marked antidepressant and anxiolytic effects that were comparable in efficacy to the well-established reference drugs, imipramine (B1671792) and diazepam. ajprd.commdpi.com This suggests that the 1,3,4-thiadiazole scaffold can be a valuable template for the design of novel psychotropic agents.

Further investigation into the pharmacological profile of the most potent compound from this series, 5-(3-methoxybenzylsulfanyl)-1,3,4-thiadiazol-2-ylamine, revealed a desirable therapeutic window. ajprd.com This particular derivative displayed a mixed antidepressant-anxiolytic activity. ajprd.com

The research into novel thiadiazole derivatives for antidepressant applications is ongoing. A series of N-(5-methyl/ethyl-1,3,4-thiadiazol-2-yl)acetamide derivatives linked to piperazine (B1678402) moieties were synthesized and showed significant antidepressant-like activity in tail-suspension and modified forced swimming tests in mice. researchgate.net These compounds did not produce any significant changes in locomotor activity, indicating that their antidepressant effects are specific. researchgate.net

| Compound Class | Test Models | Key Findings |

| 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives | Not specified | Marked antidepressant and anxiolytic properties, comparable to imipramine and diazepam. ajprd.commdpi.com |

| 5-(3-methoxybenzylsulfanyl)-1,3,4-thiadiazol-2-ylamine | Not specified | Promising compound with a mixed antidepressant-anxiolytic activity. ajprd.com |